Atropine hydrobromide

Vue d'ensemble

Description

L'hyoscyamine hydrobromure est un alcaloïde tropanique et le lévo-isomère de l'atropine. Il est couramment extrait des plantes de la famille des Solanacées ou des solanacées . Ce composé a été utilisé pour un large éventail de traitements et de thérapies en raison de ses propriétés antimuscariniques .

Méthodes De Préparation

L'hyoscyamine hydrobromure peut être synthétisé par diverses méthodes. Une méthode courante implique l'extraction de plantes de la famille des Solanacées, telles que Atropa belladonna (belladone), Datura stramonium (datura) et Hyoscyamus niger (jusquiame) . Le processus d'extraction implique généralement l'utilisation de solvants tels que l'acétone et l'acétate d'éthyle, suivis d'une purification par chromatographie sur colonne .

Analyse Des Réactions Chimiques

L'hyoscyamine hydrobromure subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction peut convertir l'hyoscyamine en d'autres dérivés, tels que la scopolamine.

Substitution: L'hyoscyamine peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés.

Hydrolyse: Cette réaction peut décomposer l'hyoscyamine en acide tropique et en tropine.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent la scopolamine et d'autres alcaloïdes tropaniques .

Applications de recherche scientifique

L'hyoscyamine hydrobromure a de nombreuses applications dans la recherche scientifique:

Chimie: Il est utilisé comme précurseur pour la synthèse d'autres alcaloïdes tropaniques.

Biologie: Il est utilisé pour étudier les effets des agents anticholinergiques sur les systèmes biologiques.

Mécanisme d'action

L'hyoscyamine hydrobromure exerce ses effets en antagonisant de manière compétitive et non sélective les récepteurs muscariniques dans les muscles lisses, les muscles cardiaques, le nœud sinusal, le nœud atrio-ventriculaire, les glandes exocrines, le tractus gastro-intestinal et les voies respiratoires . Cet antagonisme entraîne une réduction des effets de l'acétylcholine, ce qui entraîne une diminution des spasmes musculaires et des sécrétions .

Applications De Recherche Scientifique

Hyoscyamine hydrobromide has numerous applications in scientific research:

Mécanisme D'action

Hyoscyamine hydrobromide exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine glands, gastrointestinal tract, and respiratory tract . This antagonism leads to a reduction in the effects of acetylcholine, resulting in decreased muscle spasms and secretions .

Comparaison Avec Des Composés Similaires

L'hyoscyamine hydrobromure est similaire à d'autres alcaloïdes tropaniques, tels que:

Hyoscine butylbromure: Ce composé est utilisé pour ses propriétés antispasmodiques et est structurellement similaire à l'hyoscyamine hydrobromure.

L'hyoscyamine hydrobromure est unique dans son affinité de liaison spécifique et ses effets sur les récepteurs muscariniques, ce qui en fait un composé précieux à la fois dans la recherche et les applications thérapeutiques .

Activité Biologique

Atropine hydrobromide is a potent anticholinergic agent derived from the tropane alkaloid atropine. Its biological activity primarily involves the inhibition of muscarinic acetylcholine receptors, leading to various physiological effects. This article explores the compound's mechanisms, therapeutic applications, pharmacokinetics, and case studies illustrating its clinical utility.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1 through M5. By blocking these receptors, atropine inhibits the actions of acetylcholine, a neurotransmitter involved in numerous parasympathetic nervous system functions. This results in:

- Increased heart rate : By blocking vagal effects on the heart.

- Decreased secretions : Reducing saliva and mucus production.

- Relaxation of smooth muscles : Particularly in the gastrointestinal tract and respiratory system .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution. Following administration:

- Peak plasma concentrations are typically reached within 30 minutes to 1 hour.

- The half-life is approximately 2 hours, with significant renal excretion of unchanged drug and metabolites .

- Bioavailability varies with the route of administration; for instance, topical ocular formulations show around 63.5% bioavailability .

Therapeutic Applications

This compound is utilized in various medical contexts:

- Ophthalmology : Used to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes.

- Cardiology : Administered in bradycardia (slow heart rate) to increase heart rate by blocking vagal influences.

- Gastroenterology : Employed to reduce secretions during surgery and treat conditions like peptic ulcers by decreasing gastric acid secretion.

- Neurology : Investigated for its efficacy in managing sialorrhea (excessive salivation) in patients with neurological disorders, such as those on clozapine therapy .

Sialorrhea Management

A series of case reports highlighted the effectiveness of sublingual atropine in managing clozapine-induced sialorrhea:

- Sharma et al. reported a patient achieving complete resolution of sialorrhea after two weeks of using 1% atropine sublingually, with no significant side effects noted .

- Comley et al. documented a patient with schizophrenia who experienced complete resolution of bothersome daytime sialorrhea after using 1% sublingual atropine drops .

- A pilot study involving children with various conditions showed significant reductions in salivation after administering sublingual atropine, with minimal adverse reactions reported .

Gastrointestinal Effects

Research conducted on horses demonstrated that topical atropine administration significantly decreased intestinal motility and borborygmi (intestinal sounds), indicating its potential use in managing gastrointestinal disorders .

Summary Table of Biological Effects

| Effect | Mechanism | Clinical Application |

|---|---|---|

| Increased heart rate | Antagonism at M2 receptors | Treatment of bradycardia |

| Reduced salivation | Inhibition of secretory glands | Management of sialorrhea |

| Mydriasis | Paralysis of iris sphincter muscle | Ocular examinations |

| Decreased gastrointestinal motility | Inhibition of smooth muscle contraction | Treatment of peptic ulcers |

Propriétés

IUPAC Name |

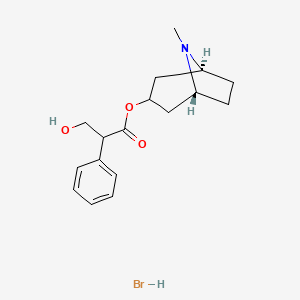

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDNSFSBCMCXSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982651 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-03-6, 6415-90-3 | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscyamine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Atropine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.